

Tributyl citrate's role as a non-toxic PVC plasticizer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tributyl Citrate**

Cat. No.: **B047237**

[Get Quote](#)

An In-depth Technical Guide to **Tributyl Citrate** as a Non-Toxic PVC Plasticizer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tributyl Citrate** (TBC) and its role as a safe, effective, and eco-friendly alternative to traditional phthalate-based plasticizers in Polyvinyl Chloride (PVC) formulations. Amid growing regulatory scrutiny and health concerns surrounding plasticizers like Di(2-ethylhexyl) phthalate (DEHP), TBC has emerged as a leading candidate for sensitive applications, including medical devices, pharmaceutical packaging, and food contact materials.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Tributyl Citrate, an ester of citric acid, is recognized for its high plasticizing efficiency, excellent compatibility with a wide range of polymers, low volatility, and favorable safety profile.[\[2\]](#)[\[4\]](#) It is considered an essentially non-toxic and non-irritating material, making it suitable for applications that involve direct human contact.[\[5\]](#) This guide details the performance characteristics of citrate-based plasticizers, outlines key experimental protocols for their evaluation, and presents a comparative analysis of their properties.

Data Presentation: Performance Metrics

The selection of a plasticizer is a critical decision in the formulation of flexible PVC, directly impacting the material's mechanical, thermal, and migratory properties. The following tables summarize quantitative data comparing citrate-based plasticizers, primarily Acetyl **Tributyl**

Citrate (ATBC)—a close and widely studied derivative of TBC—with the conventional plasticizer DEHP.

Note: Much of the direct comparative research available uses ATBC. Due to its structural similarity and comparable application, its performance is considered a strong indicator for TBC.

Table 1: Comparative Mechanical Properties of Plasticized PVC

Property	PVC with Citrate Plasticizer (ATBC/ATMC)	PVC with Phthalate Plasticizer (DEHP/DOP)	Test Standard (Typical)
Plasticizer Efficiency	Comparable to DEHP; required at similar levels (32.2%) to achieve 75 Shore A hardness. [2]	Standard benchmark for plasticizing efficiency. [2]	ASTM D2284
Tensile Strength	Generally lower than rigid PVC, indicating effective plasticization. Performance of mixed citrate esters (ATMC) is similar to DEHP. [6]	Decreases with addition of plasticizer. [4][7]	ASTM D638 / ASTM D882
Elongation at Break (%)	Significantly increased. A novel bio-plasticizer (LMEL) achieved 526.9% elongation in a study that used ATBC and DOP as comparators. [8]	Significantly increased. [7][8]	ASTM D638 / ASTM D882
Gamma Stability (Color Change)	Exhibits a color change (Yellowness Index) comparable to that of DEHP upon irradiation. [2]	Standard benchmark for gamma stability. [2]	ASTM D1925

Table 2: Comparative Thermal Properties of Plasticized PVC

Property	PVC with Citrate Plasticizer (ATBC/ATMC)	PVC with Phthalate Plasticizer (DEHP)	Test Standard (Typical)
Glass Transition Temp. (Tg)	Effectively lowers Tg. Pure PVC has a Tg around 81-83°C.[9][10]	Effectively lowers Tg by up to 100 K.[1][11]	Differential Scanning Calorimetry (DSC)
Thermal Stability (TGA)	Thermal volatilization of mixed citrate esters (ATMC) is comparable to DEHP and less than ATBC alone.[6]	Onset of degradation is influenced by plasticizer presence, which can increase HCl diffusion.[12]	Thermogravimetric Analysis (TGA)
Onset Degradation Temp. (°C)	Addition of PMMA alongside ATBC can have a stabilizing effect on PVC degradation.[5]	Formulations with DEHP show a two-step degradation process.[4][12]	Thermogravimetric Analysis (TGA)

Table 3: Comparative Migration of Plasticizers from PVC

Parameter	PVC with Citrate Plasticizer (ATBC)	PVC with Phthalate Plasticizer (DEHP)	Food/Blood Simulant
Migration Level (mg/kg)	11.1 to 12.8[13]	-	Cod fillets (Fatty food)
Migration Level (mg/kg)	32.4 to 33.4[13]	-	Herring fillets (Fatty food)
Migration Level (mg/kg)	~17.2[13]	-	Ground meat
Migration into Blood	Used in blood bags due to anticoagulant properties.[14]	High migration rates observed from PVC tubing.[15]	Human Blood / Serum
Comparative Migration	Migration of mixed citrate esters (ATMC) is comparable to DEHP.[6] Migration of another alternative, TOTM, is ~350x lower than DEHP.[15]	Benchmark for high migration potential. [15][16]	Various

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of plasticizer performance and safety.

Protocol 1: Evaluation of Mechanical Properties (Tensile Strength & Elongation)

This protocol is based on the principles of ASTM D638, "Standard Test Method for Tensile Properties of Plastics."

- Sample Preparation:
 - Prepare PVC compounds by mixing PVC resin, heat stabilizer, lubricant, and the plasticizer (e.g., TBC or DEHP) at a specified concentration (e.g., 30-50 wt%).

- Process the compound using a two-roll mill at a temperature of 175-180°C for approximately 8-10 minutes to form a homogenous sheet.[4]
- Mold the sheets into standardized dumbbell-shaped specimens using a hot press at 180°C under pressure.[4]
- Condition the specimens for at least 24 hours at $23 \pm 2^\circ\text{C}$ and $50 \pm 5\%$ relative humidity.
- Testing Procedure:
 - Use a universal testing machine (tensile tester) equipped with a suitable load cell.
 - Measure the thickness and width of the narrow section of each specimen.
 - Mount the specimen into the grips of the testing machine.
 - Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.
 - Record the load and elongation throughout the test.
- Data Analysis:
 - Tensile Strength (MPa): Calculate as the maximum load recorded during the test divided by the original cross-sectional area of the specimen.
 - Elongation at Break (%): Calculate as the increase in length of the specimen at the point of fracture divided by the original length, multiplied by 100.

Protocol 2: Assessment of Plasticizer Migration via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for quantifying plasticizer migration into a food or drug simulant.

- Sample and Simulant Preparation:
 - Cut a precise surface area of the TBC-plasticized PVC film (e.g., 6 dm²).

- Select a simulant appropriate for the intended application (e.g., isoctane or n-hexane for fatty foods, 10% ethanol for aqueous solutions, or a saline solution for medical applications).[17]
- Place the PVC sample in a sealed glass container with a known volume of the simulant (e.g., 1 kg or 1 L), ensuring full immersion.
- Exposure/Incubation:
 - Incubate the container at a controlled temperature and for a specified duration to simulate use conditions (e.g., 40°C for 10 days for accelerated testing).[13]
- Extraction and Analysis:
 - After incubation, remove the PVC sample. The simulant now contains the leached plasticizer.
 - Take a precise aliquot of the simulant. If necessary, perform a solvent extraction or concentration step.
 - Inject the sample into a GC-MS system.
 - GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to separate the target analyte (TBC) from other components.
 - MS Conditions: Operate in Scan or Selected Ion Monitoring (SIM) mode for qualitative identification and quantitative analysis.
 - Quantification: Create a calibration curve using standards of known TBC concentrations. Calculate the concentration of TBC in the simulant and express the result as mg of plasticizer per kg of simulant (mg/kg) or mg per dm² of surface area.

Protocol 3: Determination of Thermal Stability via Thermogravimetric Analysis (TGA)

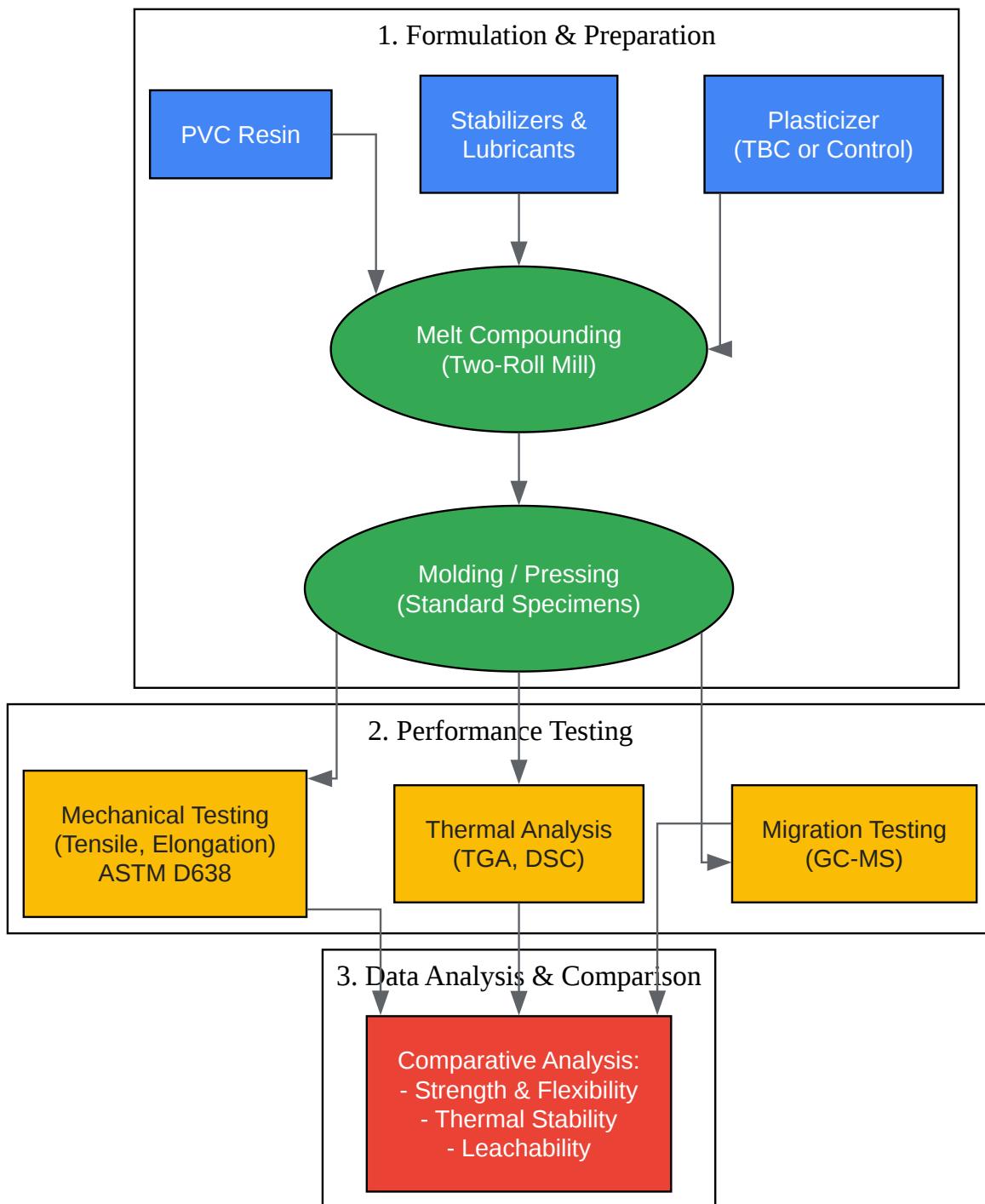
This protocol measures the change in mass of a material as a function of temperature to assess its thermal stability.

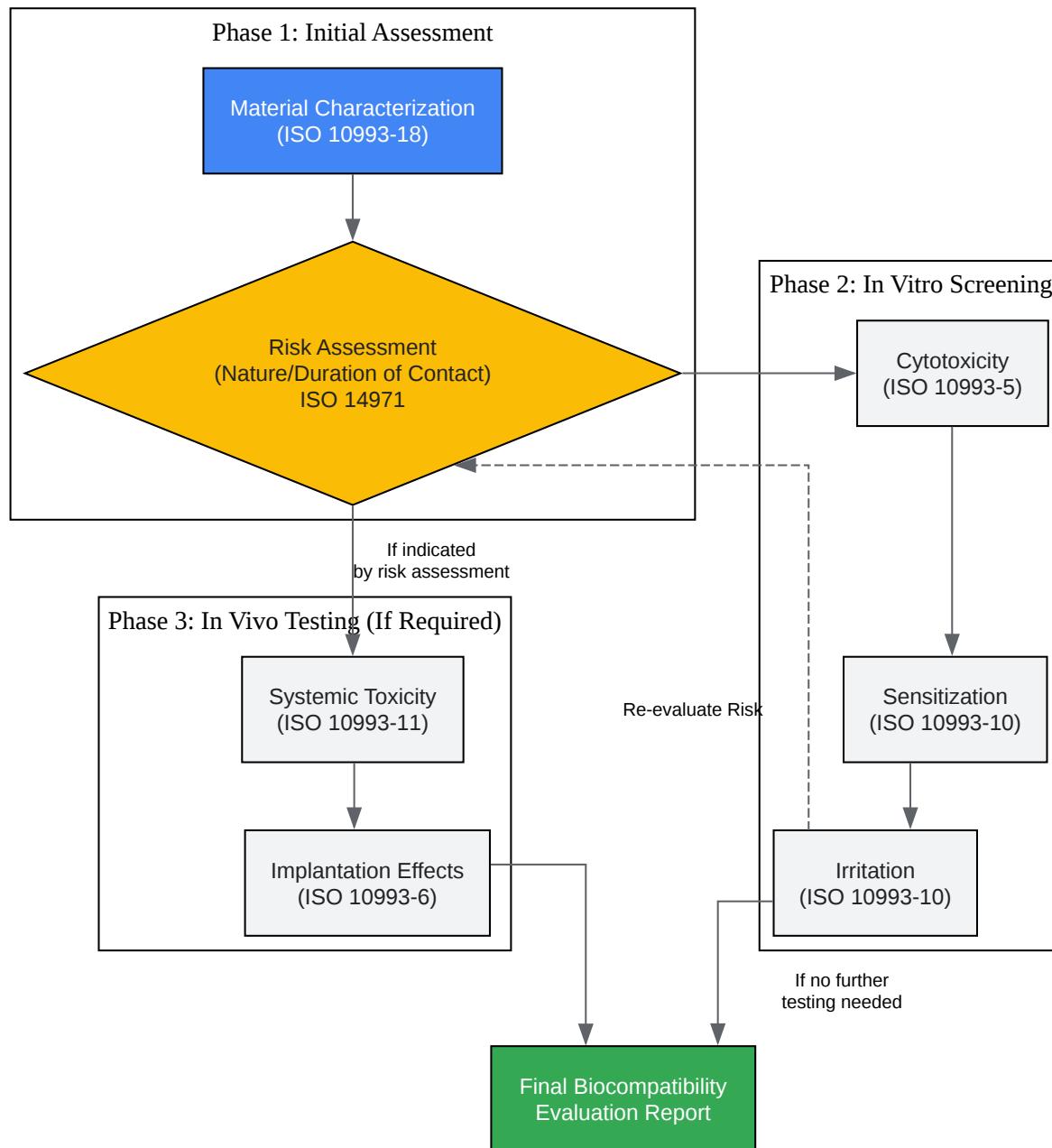
- Sample Preparation:
 - Prepare a small, representative sample of the plasticized PVC material (typically 5-10 mg).
 - Place the sample into a TGA crucible (e.g., alumina or platinum).
- Instrument Setup:
 - Place the crucible in the TGA furnace.
 - Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
- Testing Procedure:
 - Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[\[18\]](#)
 - Continuously record the sample weight and temperature.
- Data Analysis:
 - Plot the sample weight (%) versus temperature to generate the TGA curve.
 - Plot the derivative of the TGA curve (DTG curve) to identify temperatures of maximum degradation rates.
 - Determine key parameters:
 - Onset Decomposition Temperature (T_{onset}): The temperature at which significant weight loss begins.
 - Temperature at Maximum Decomposition Rate (T_{peak}): The peak temperature on the DTG curve.
 - Residual Mass (%): The mass remaining at the end of the test.

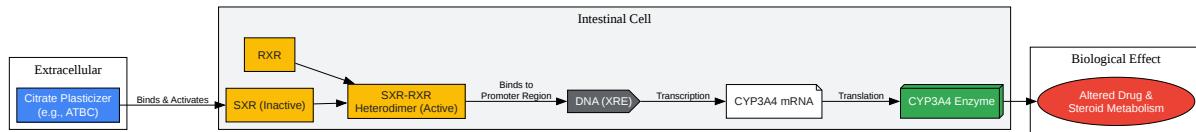
- Compare the TGA curves of PVC plasticized with TBC and DEHP to evaluate relative thermal stability.[9]

Protocol 4: Biocompatibility Assessment - In Vitro Cytotoxicity (ISO 10993-5)

This protocol is a fundamental screening test to assess the potential of a material to cause cellular damage.


- Extract Preparation:
 - Prepare extracts of the TBC-plasticized PVC material according to ISO 10993-12.
 - Use both polar (e.g., cell culture medium with serum) and non-polar (e.g., dimethyl sulfoxide) extraction vehicles.
 - Incubate the material in the extraction vehicle at 37°C for 24 hours.
- Cell Culture:
 - Culture a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate until a near-confluent monolayer is formed.
- Exposure:
 - Remove the existing culture medium from the cells.
 - Replace it with the prepared extracts of the PVC material. Include negative controls (extraction vehicle only) and positive controls (e.g., organotin-stabilized PVC).
 - Incubate the cells with the extracts for 24 hours at 37°C in a humidified CO₂ incubator.
- Viability Assessment (MTT Assay):
 - After incubation, remove the extracts and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.


- Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into a purple formazan product.
- Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
- Read the absorbance of each well using a microplate reader at a wavelength of ~570 nm.


- Data Analysis:
 - Calculate cell viability as a percentage relative to the negative control.
 - According to ISO 10993-5, a material is considered non-cytotoxic if cell viability is greater than 70%.

Mandatory Visualizations

Experimental and Logical Workflows

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]
- 3. benchchem.com [benchchem.com]
- 4. redalyc.org [redalyc.org]
- 5. Evaluation of the effects of acetyl tributyl citrate as bio-based plasticizer on the physical, thermal, and dynamical mechanical properties of poly(vinyl chloride)/polymethyl methacrylate blends | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The Effect of Di-(2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 11. Release behavior of diethylhexyl phthalate from the polyvinyl-chloride tubing used for intravenous administration and the plasticized PVC membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. matec-conferences.org [matec-conferences.org]
- To cite this document: BenchChem. [Tributyl citrate's role as a non-toxic PVC plasticizer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047237#tributyl-citrate-s-role-as-a-non-toxic-pvc-plasticizer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com